molecular formula C20H34O5 B13396258 13,14-Dihydro-15-keto PGF2a

13,14-Dihydro-15-keto PGF2a

Cat. No.: B13396258
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-UHFFFAOYSA-N
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Description

This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . It is a significant metabolite in various biological processes and has been studied for its role in different physiological and pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto PGF2a involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α. This reduction is catalyzed by the enzyme prostaglandin Δ13-reductase . The process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase, which oxidizes the 15-hydroxy group to a keto group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic pathways involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase are crucial for its synthesis .

Chemical Reactions Analysis

Types of Reactions: 13,14-Dihydro-15-keto PGF2a undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the formation of the compound.

Major Products Formed: The major product formed from the reduction of 15-keto-prostaglandin F2α is this compound .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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